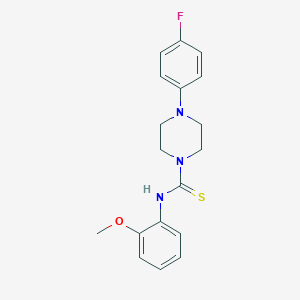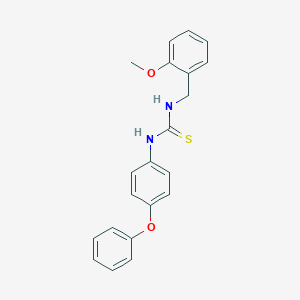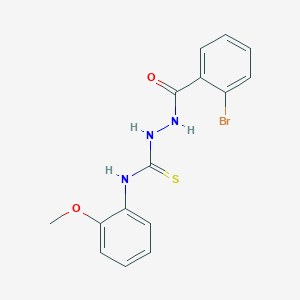![molecular formula C23H23N3O7S B215881 dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMOAD and is a member of the thiazine family of compounds.
作用机制
The mechanism of action of DMOAD is not fully understood. However, it has been suggested that DMOAD exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. DMOAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. DMOAD has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMOAD has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMOAD has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DMOAD has been found to reduce oxidative stress and inhibit apoptosis.
实验室实验的优点和局限性
One of the advantages of using DMOAD in lab experiments is its high purity and yield. This makes it easier to obtain reliable and reproducible results. Additionally, DMOAD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using DMOAD in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling DMOAD to avoid any adverse effects.
未来方向
There are several future directions for the research of DMOAD. One potential direction is the investigation of its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of DMOAD and its effects on various signaling pathways. The development of new synthesis methods for DMOAD and its derivatives could also lead to the discovery of new therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMOAD could lead to the development of new drug delivery systems and dosage regimens.
合成方法
The synthesis of DMOAD involves the reaction of 4-methoxybenzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 4-methoxybenzyl-2-chloro-4,6-dimethoxy-1,3,5-triazine. This intermediate is then reacted with 5-amino-2-carboxybenzoic acid to form dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate. The synthesis of DMOAD has been reported with high yields and purity.
科学研究应用
DMOAD has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. DMOAD has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the prevention and treatment of osteoarthritis.
属性
产品名称 |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
分子式 |
C23H23N3O7S |
分子量 |
485.5 g/mol |
IUPAC 名称 |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H23N3O7S/c1-31-17-6-4-13(5-7-17)12-24-23-26-19(27)11-18(34-23)20(28)25-16-9-14(21(29)32-2)8-15(10-16)22(30)33-3/h4-10,18H,11-12H2,1-3H3,(H,25,28)(H,24,26,27) |
InChI 键 |
KAXPLHCUINOTDC-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)


![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)